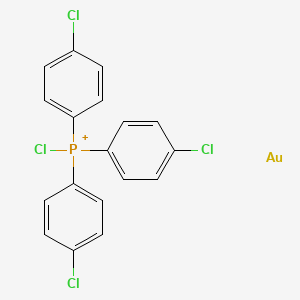
Chloro-tris(4-chlorophenyl)phosphanium;gold
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro-tris(4-chlorophenyl)phosphanium;gold is a compound that combines the properties of gold with those of tris(4-chlorophenyl)phosphine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of chloro-tris(4-chlorophenyl)phosphanium;gold typically involves the reaction of tris(4-chlorophenyl)phosphine with a gold precursor. One common method is to react tris(4-chlorophenyl)phosphine with gold chloride (AuCl) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of continuous flow reactors and automation can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Chloro-tris(4-chlorophenyl)phosphanium;gold undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of gold.
Reduction: It can be reduced under specific conditions to yield gold nanoparticles.
Substitution: The chlorine atoms in the compound can be substituted with other ligands, leading to the formation of new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield gold(III) complexes, while reduction can produce gold nanoparticles. Substitution reactions can lead to a variety of phosphine derivatives .
Aplicaciones Científicas De Investigación
Chloro-tris(4-chlorophenyl)phosphanium;gold has several scientific research applications:
Mecanismo De Acción
The mechanism by which chloro-tris(4-chlorophenyl)phosphanium;gold exerts its effects involves the interaction of the gold center with various molecular targets. In catalysis, the gold center can activate substrates by coordinating to them, facilitating various chemical transformations. In biological systems, the gold center can interact with proteins and other biomolecules, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Tris(4-chlorophenyl)phosphine: Similar in structure but lacks the gold component.
Tris(4-fluorophenyl)phosphine: Contains fluorine atoms instead of chlorine, leading to different reactivity.
Tris(4-methoxyphenyl)phosphine: Contains methoxy groups, which can influence its electronic properties.
Uniqueness
Chloro-tris(4-chlorophenyl)phosphanium;gold is unique due to the presence of both gold and tris(4-chlorophenyl)phosphine in its structure. This combination imparts unique catalytic and electronic properties, making it valuable in various applications .
Propiedades
Número CAS |
65295-04-7 |
|---|---|
Fórmula molecular |
C18H12AuCl4P+ |
Peso molecular |
598.0 g/mol |
Nombre IUPAC |
chloro-tris(4-chlorophenyl)phosphanium;gold |
InChI |
InChI=1S/C18H12Cl4P.Au/c19-13-1-7-16(8-2-13)23(22,17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18;/h1-12H;/q+1; |
Clave InChI |
ATIPICFUKPPYJS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1[P+](C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)Cl)Cl.[Au] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


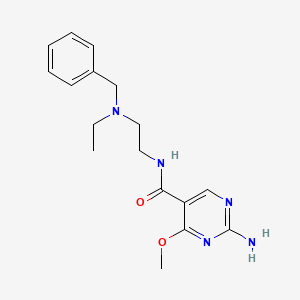


![zinc;4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-N-methylaniline;tetrachloride](/img/structure/B14469925.png)
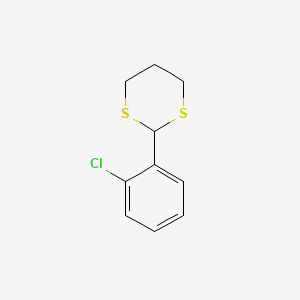
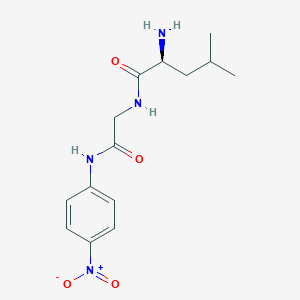
![2-[(1e)-3-Methyl-3-(prop-2-en-1-yl)triaz-1-en-1-yl]benzamide](/img/structure/B14469938.png)
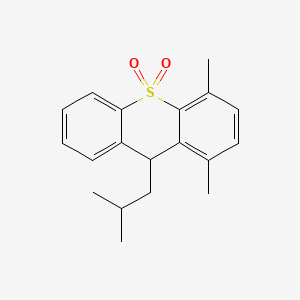
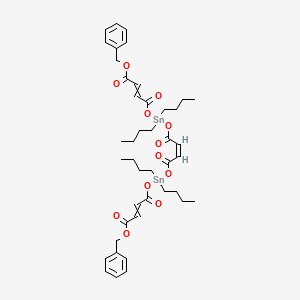
![4-Thiazolecarboxylic acid, 2-[(phenylmethylene)hydrazino]-, ethyl ester](/img/structure/B14469949.png)
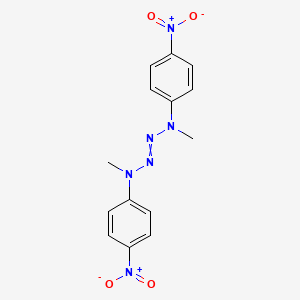
![N-[2-(4-Fluorophenyl)ethenyl]formamide](/img/structure/B14469955.png)
![2,2-Dichloro-1-(1-oxa-5-azaspiro[5.6]dodecan-5-yl)ethan-1-one](/img/structure/B14469962.png)
![2,7-Naphthalenedisulfonic acid, 5-[[2,4-dihydroxy-5-[[4-(6-methyl-4-sulfo-2-benzothiazolyl)phenyl]azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]-](/img/structure/B14469980.png)
